1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride
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Overview
Description
“1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines, including “this compound”, typically involve a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride involves the reaction of 2-(trifluoromethyl)imidazo[1,2-a]pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": ["2-(trifluoromethyl)imidazo[1,2-a]pyridine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-(trifluoromethyl)imidazo[1,2-a]pyridine with formaldehyde and ammonium chloride in a solvent such as ethanol to form 1-(2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl)methanamine hydrochloride.", "Step 2: Reduce the product from step 1 with sodium borohydride in a solvent such as methanol to form 1-(2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl)methanamine.", "Step 3: Quaternize the product from step 2 with hydrochloric acid in a solvent such as water to form 1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine hydrochloride."] } | |
CAS No. |
2648945-44-0 |
Molecular Formula |
C9H9ClF3N3 |
Molecular Weight |
251.63 g/mol |
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-7-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)7-5-15-2-1-6(4-13)3-8(15)14-7;/h1-3,5H,4,13H2;1H |
InChI Key |
HJOZLKYIBSUIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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